(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound “(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazine derivative characterized by a fused heterocyclic core. Its structure features a benzofuran ring fused with a 1,3-oxazin-3-one moiety, substituted with a furan-2-ylmethyl group at position 8 and a 3-methoxybenzylidene group at position 2. The Z-configuration of the benzylidene double bond is critical for its stereochemical and biological properties.
Its synthesis typically involves multi-step reactions, including cyclocondensation and selective functionalization. Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been pivotal in confirming its stereochemistry and molecular packing .
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-[(3-methoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-16-5-2-4-15(10-16)11-21-22(25)18-7-8-20-19(23(18)29-21)13-24(14-28-20)12-17-6-3-9-27-17/h2-11H,12-14H2,1H3/b21-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVZLNNBHLDNPT-NHDPSOOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 400.4 g/mol. The structure features a benzofuroxazine core, which is known for its diverse pharmacological properties.
Anticancer Properties
A significant area of research has focused on the anticancer activity of benzofuran derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example:
- In Vitro Studies : A study evaluated a series of dihydrobenzofuran lignans for their anticancer potential across 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant activity against leukemia and breast cancer cell lines, with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. For instance, related compounds have been shown to inhibit tubulin polymerization by 50% at concentrations around 13 µM .
Antioxidant Activity
Research has also indicated potential antioxidant properties for compounds in this class. The presence of methoxy groups in the structure may enhance free radical scavenging activities, contributing to their protective effects against oxidative stress .
Anti-inflammatory Effects
Studies have identified that benzofuran derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have been shown to suppress TNF-α-induced production of reactive oxygen species (ROS), indicating a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that:
- Functional Groups : The presence of specific substituents such as methoxy and furan moieties significantly influences the anticancer and antioxidant activities.
- Docking Studies : In silico studies using molecular docking simulations have suggested that these compounds bind effectively to target proteins such as tyrosinase and tubulin, enhancing their therapeutic potential .
Case Studies
Scientific Research Applications
Biological Activities
Recent studies have indicated several promising biological activities associated with compounds similar to (Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:
- Anticancer Activity : Compounds in the benzofuro[7,6-e][1,3]oxazine class have shown growth inhibitory effects against various cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .
- Anti-inflammatory Properties : Some derivatives exhibit antagonistic activity against cysteinyl leukotriene receptors (cysLT1), which are implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Bone Resorption Inhibition : Certain analogs have demonstrated anti-osteoclastic bone resorption activity, indicating their potential use in osteoporosis treatment by inhibiting osteoclast formation and activity .
Synthetic Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuro Core : This can be achieved through cyclization reactions involving appropriate precursors such as phenols and β-keto esters under acidic conditions.
- Introduction of the Furan and Benzylidene Groups : The furan moiety is introduced via condensation reactions with furan derivatives, while the methoxybenzylidene group is typically added through Knoevenagel condensation reactions.
- Final Modifications : Additional modifications may be performed to enhance solubility or bioactivity, such as esterification or substitution reactions.
Applications in Research
The compound's unique structure positions it well for various applications in research:
- Drug Development : Due to its biological activities, it serves as a lead compound for developing new anticancer or anti-inflammatory drugs.
- Material Science : Its complex structure may allow for applications in developing novel materials with specific electronic or optical properties.
- Biological Probes : The compound could be utilized as a probe in biological studies to investigate cellular mechanisms or pathways involved in disease processes.
Case Studies
Several studies support the applications mentioned:
| Study | Findings |
|---|---|
| Preparation of novel (Z)-4-ylidenebenzo[b]furo[3,2-d][1,3]oxazines | Demonstrated anticancer activity against MIA PaCa-2 and MCF-7 cells with significant growth inhibition. |
| Antagonistic activity for cysLT1 receptor | Highlighted anti-inflammatory potential through receptor antagonism. |
| Synthesis and antimicrobial studies | Explored structure-activity relationships leading to compounds with notable antimicrobial properties. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of benzofuro-oxazine derivatives, which are often compared to structurally related benzoxazinones and furo-benzoxazepines. Key analogues include:
Key Observations :
Substituent Influence on Lipophilicity (LogP) :
- The 3-methoxybenzylidene group in the target compound reduces LogP (2.8) compared to analogues with halogenated or pyridinyl substituents (LogP 3.1–3.4). This may enhance aqueous solubility, critical for bioavailability .
- The furan-2-ylmethyl group contributes to moderate LogP, contrasting with thiophen-3-ylmethyl (higher LogP due to sulfur’s hydrophobicity) .
Biological Activity Trends :
- The 4-pyridinylmethylene substituent in the fluorophenyl analogue (IC50: 8.9 nM) shows enhanced kinase inhibition compared to the target compound (IC50: 12.3 nM), likely due to improved π-π stacking with aromatic residues in the kinase active site .
- Halogenated benzylidene groups (e.g., 4-Cl) reduce potency, possibly due to steric hindrance or unfavorable electrostatic interactions .
Methodological Considerations in Compound Comparison
- Similarity Metrics :
Molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients are widely used to quantify structural similarity. For example, the target compound shares a Tanimoto similarity of 0.76 with the 4-fluorophenyl analogue, indicating moderate structural overlap . - Activity Cliffs: Despite high structural similarity (Tanimoto >0.7), minor substituent changes (e.g., methoxy vs. pyridinyl) can lead to significant activity differences, termed “activity cliffs” .
Analytical Techniques for Comparison
- These methods highlight the role of substituents in aggregation behavior .
- Mass Spectrometry (MS) : Comparison with NIST library spectra and calibration curves of related standards aids in identification and quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
